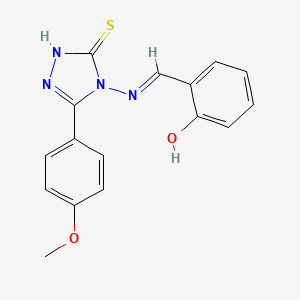
2-Ethyl-3-methylquinoxaline 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methylquinoxaline 1,4-dioxide is an organic compound with the molecular formula C({11})H({12})N({2})O({2}). It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylquinoxaline 1,4-dioxide typically involves the oxidation of 2-ethyl-3-methylquinoxaline. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,4-dioxide derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
2-Ethyl-3-methylquinoxaline 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent quinoxaline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxides or other oxidized derivatives.
Reduction: Parent quinoxaline or partially reduced derivatives.
Substitution: Halogenated quinoxalines, aminoquinoxalines, thioquinoxalines.
科学的研究の応用
2-Ethyl-3-methylquinoxaline 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Ethyl-3-methylquinoxaline 1,4-dioxide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activities. The compound’s effects are often mediated through oxidative stress pathways, where it generates reactive oxygen species that can damage cellular components .
類似化合物との比較
Similar Compounds
- 2-Methylquinoxaline 1,4-dioxide
- 3-Ethylquinoxaline 1,4-dioxide
- 2,3-Dimethylquinoxaline 1,4-dioxide
Uniqueness
2-Ethyl-3-methylquinoxaline 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
特性
CAS番号 |
23465-79-4 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
2-ethyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3 |
InChIキー |
VNTFVBYREDHYNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
![2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol](/img/structure/B12008448.png)
![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)



![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12008480.png)

